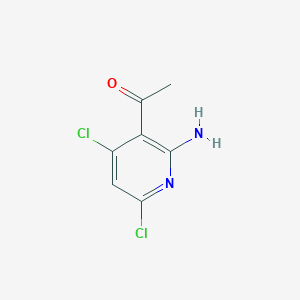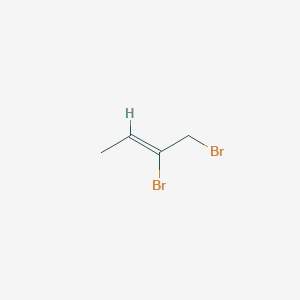![molecular formula C14H18O B13667516 3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)
3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that falls under the category of benzoannulenes. This compound is characterized by a propyl group attached to a tetrahydrobenzoannulene core, which includes a ketone functional group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Benzoannulene Core: The initial step involves the formation of the benzoannulene core through a series of cyclization reactions. This can be achieved by reacting appropriate precursors under specific conditions, such as using a strong acid catalyst and heating.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions. This step often involves the use of propyl halides and a strong base to facilitate the substitution reaction.
Formation of the Ketone Group: The ketone functional group can be introduced through oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The propyl group or other substituents on the benzoannulene core can be replaced through nucleophilic or electrophilic substitution reactions. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Propyl halides, Halogenating agents (e.g., Br₂, Cl₂), Nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicinal Chemistry: Researchers investigate the compound’s potential as a pharmacophore for the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for drug discovery.
Material Science:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound’s ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : This compound is similar in structure but contains a hydroxyl group instead of a ketone group.
- 3-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : This compound has an amino group in place of the propyl group.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : This compound lacks the propyl group but shares the benzoannulene core and ketone functional group.
Uniqueness
3-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of the benzoannulene core with the propyl and ketone groups provides a distinct set of properties that can be leveraged in various research applications.
Eigenschaften
Molekularformel |
C14H18O |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-propyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O/c1-2-5-11-8-9-12-6-3-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
FBJYLJLHHGSGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(CCCCC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)






![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)





![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
